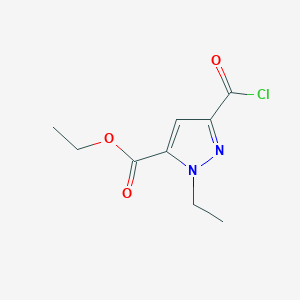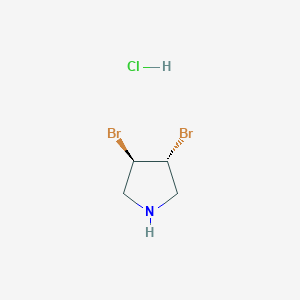
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate (ECPC) is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. ECPC is a pyrazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate is primarily through its inhibition of FAAH. FAAH is responsible for breaking down anandamide, which is an endocannabinoid that has been shown to have a range of physiological effects. By inhibiting FAAH, Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate increases anandamide levels, which can lead to a range of physiological effects.
Biochemical and Physiological Effects
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has been shown to have a range of biochemical and physiological effects. One of the most significant effects is its inhibition of FAAH, which leads to an increase in anandamide levels. Anandamide has been shown to have a range of physiological effects, including pain relief, anti-inflammatory effects, and neuroprotective effects. Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized, making it readily available for research. It also has a well-defined mechanism of action, which makes it a valuable tool for investigating the endocannabinoid system. However, there are also limitations to the use of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate in lab experiments. One limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of endocannabinoids in vivo. Additionally, the effects of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate may be influenced by factors such as dosage and administration route, which can make it difficult to compare results across studies.
Orientations Futures
There are several future directions for research on Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate. One area of interest is the potential use of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate as an anti-inflammatory agent. Further research is needed to determine the efficacy of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate in reducing inflammation in vivo. Another area of interest is the potential use of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate as a tool for investigating the endocannabinoid system. Future research could focus on the development of new compounds that are more selective for FAAH inhibition, as well as the investigation of the effects of Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate on other components of the endocannabinoid system. Overall, Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has significant potential as a tool for scientific research, and further investigation is needed to fully understand its effects and potential applications.
Méthodes De Synthèse
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate can be synthesized through a multi-step reaction starting with 2-ethyl-3-hydroxypyrazine. The first step involves the chlorination of the hydroxyl group using thionyl chloride to form 2-ethyl-3-chloropyrazine. This is followed by the reaction of the chloropyrazine with ethyl oxalyl chloride to form ethyl 2-ethyl-3-chloropyrazine-5-carboxylate. The final step involves the reaction of the ethyl 2-ethyl-3-chloropyrazine-5-carboxylate with hydrazine hydrate to form Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has been shown to have a range of scientific research applications. One of the most promising applications is in the study of the endocannabinoid system. Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. This inhibition leads to an increase in anandamide levels, which can have a range of physiological effects. Ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate has also been shown to have potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
ethyl 5-carbonochloridoyl-2-ethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-12-7(9(14)15-4-2)5-6(11-12)8(10)13/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCARPUKDWVYNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)Cl)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(chlorocarbonyl)-1-ethyl-1H-pyrazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-2-ylnaphthalene-2-carboxamide](/img/structure/B2972190.png)
![6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2972192.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2972193.png)
![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2972195.png)
![8-(4-fluorophenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972196.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972197.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-cyclopropyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2972200.png)
![1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2972201.png)
![N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2972203.png)


![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2972207.png)
![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972211.png)